8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Lipophilicity CNS drug design Permeability

Researchers requiring spirocyclic building blocks for CNS programs often face supply gaps for N8-functionalized 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives. Generic scaffold substitution risks unquantified changes in target affinity, selectivity, and metabolic stability. This compound resolves that problem with a unique pharmacophoric fingerprint: a 3-phenyl-imidazolinone core and a 4-fluorophenylmethyl N8-substituent that increases logP by ~0.97 vs. the unsubstituted core (2.46 vs. 1.49), enhancing passive membrane permeability. Key outcomes: (i) MW 337.4 Da, compatible with lead-like starting points; (ii) tPSA ~35.9 Ų, within favorable CNS drug-like space; (iii) reactive handles at C3, C4, and N8 for fragment growth strategies. BenchChem supplies this compound with batch-specific analytical documentation.

Molecular Formula C20H20FN3O
Molecular Weight 337.4 g/mol
CAS No. 1189477-17-5
Cat. No. B6489380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS1189477-17-5
Molecular FormulaC20H20FN3O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C20H20FN3O/c21-17-8-6-15(7-9-17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,25)
InChIKeyOURCZHRYIWSYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Physicochemical Profile – CAS 1189477-17-5


8-[(4-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189477-17-5) is a synthetic spirocyclic small molecule belonging to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class. Its core scaffold features a spiro junction linking a piperidine ring to an imidazolinone bearing a 3-phenyl substituent, further N8-alkylated with a 4-fluorophenylmethyl group [1]. This scaffold is structurally related to but distinct from the saturated 1,3,8-triazaspiro[4.5]decan-4-one series that has yielded clinical candidates targeting dopamine D2/D3, serotonin 5-HT2A, and nociceptin/orphanin FQ receptors [2]. The compound's physicochemical properties, including its elevated lipophilicity (predicted logP ~2.46) relative to the unsubstituted 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one core (logP 1.49), position it as a fragment-like or building-block candidate for medicinal chemistry programs requiring balanced CNS permeability and metabolic stability [3].

1

Predicted CNS-compatible lipophilicity range via N8-(4-fluorophenylmethyl) substitution

Computational logP shift supports permeability screening

2

Para-fluoro group may reduce oxidative metabolism compared to non-fluorinated analogs

Class-level fluorine effect; experimental data to verify

3

Unsaturated imidazolinone scaffold distinct from saturated GPCR ligand series

Underexplored chemical space for novel target selectivity

Why CAS 1189477-17-5 Cannot Be Replaced by Analogs


The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold exists in multiple substitution patterns that profoundly alter physicochemical and pharmacological profiles [1]. The target compound's N8-(4-fluorophenylmethyl) substituent increases logP by approximately 0.97 units compared to the unsubstituted 3-phenyl core (logP 2.46 vs. 1.49), significantly impacting passive membrane permeability and CNS penetration potential [2]. Positional isomers (e.g., 8-(3-fluorobenzyl)), non-fluorinated analogs (8-benzyl), and saturated-core compounds (1,3,8-triazaspiro[4.5]decan-4-ones such as spiperone) each exhibit distinct molecular recognition properties that cannot be assumed interchangeable. The combination of a 4-fluorophenylmethyl N8 group and a 3-phenyl imidazolinone with a C2-carbonyl and C3-enyl unsaturation creates a unique pharmacophoric fingerprint that differentiates this compound from both the decan-4-one GPCR ligand series and simpler triazaspiro building blocks [3]. These differences translate directly into selection decisions: substituting a generic triazaspiro analog risks introducing unquantified changes in target affinity, selectivity, metabolic stability, and physicochemical behavior.

LogP shift may alter CNS permeability predictions

N8-(4-fluorophenylmethyl) elevates predicted logP significantly vs. the unsubstituted 3-phenyl core; permeability context may not transfer to non-fluorinated or 3-fluorobenzyl analogs.

Metabolic stability profile may not replicate

Para-fluoro substitution on the benzyl group is associated with reduced CYP oxidation (class-level); replacing with 8-benzyl or 3-fluorobenzyl may shift metabolic clearance unpredictably.

Unsaturated core vs. saturated decan-4-one scaffold

The C3=C4 imidazolinone unsaturation changes electronic and hydrogen-bonding character; SAR from spiperone/saturated GPCR ligands may not translate.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted Core

The target compound exhibits a predicted logP of 2.46 (ALogP), which is 0.97 log units greater than the unsubstituted 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one core scaffold (logP 1.49) [1]. This difference arises from the addition of the 4-fluorophenylmethyl group at N8, which adds hydrophobic surface area. For CNS-targeted programs, this logP shift moves the compound closer to the optimal range (logP 2–3) for balancing passive permeability and aqueous solubility, whereas the unsubstituted core may exhibit insufficient lipophilicity for adequate blood-brain barrier penetration [2].

Lipophilicity Gain
Reported
ALogP 2.46 vs. 1.49 · ΔlogP +0.97
Supports CNS permeability context
Computational prediction; experimental logP to verify
Lipophilicity CNS drug design Permeability

Fluorine-Driven Metabolic Stability Gain

The 4-fluorophenylmethyl substituent at N8 introduces a para-fluorine atom that is absent in the 8-benzyl analog (8-benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one). Para-fluorination on the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that position, as the C–F bond resists hydroxylation [1]. While direct experimental metabolic stability data for this specific compound pair are not publicly available, the class-level effect predicts that the 4-fluoro substitution will extend the metabolic half-life relative to the non-fluorinated benzyl analog, a consideration critical for in vivo pharmacology studies where rapid clearance of the unsubstituted analog could confound interpretation [2].

Metabolic Stability
Class-level inference
para-F vs. H on benzyl: predicted reduced CYP oxidation
May support in vivo study design
Requires experimental intrinsic clearance data
Metabolic stability Fluorine substitution Oxidative metabolism

Molecular Weight and tPSA Differentiation

The target compound has a molecular weight of 337.4 g/mol and a predicted topological polar surface area (tPSA) of approximately 35.9 Ų, reflecting its 4-fluorophenylmethyl-substituted spirocyclic structure [1]. In contrast, the minimal 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one core (CAS 887220-96-4) has a molecular weight of 229.3 g/mol and similar tPSA of ~35.9 Ų . The 108 Da mass increase relative to the core scaffold corresponds to the addition of the fluorobenzyl group, pushing the target compound into a higher molecular weight range that may be more suitable for lead-like rather than fragment-based screening libraries. The tPSA remains below the 90 Ų threshold associated with good oral absorption, while the increased molecular weight contributes to enhanced target-binding potential through additional van der Waals contacts [2].

MW / tPSA Profile
Head-to-head
337.4 g/mol, tPSA ~35.9 Ų (core: 229.3 g/mol, tPSA ~35.9 Ų)
Lead-like physicochemical space
tPSA unchanged; MW increase supports fragment-to-lead progression
Molecular weight Topological polar surface area Fragment-based drug design

Scaffold Unsaturation vs. Saturated Decan-4-one Series

The target compound features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core with a C3–C4 double bond in the imidazolinone ring, distinguishing it from the saturated 1,3,8-triazaspiro[4.5]decan-4-one scaffold found in spiperone, spiramide, and clinical-stage PLD2 inhibitors [1]. The sp²-hybridized C3 in the target compound alters the geometry and electronic character of the imidazolinone ring, affecting hydrogen-bonding patterns and π-stacking interactions with biological targets. Spiperone (8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) binds dopamine D2 receptors with Ki ~0.06 nM, but its scaffold is fully saturated, and structure-activity relationships from that series cannot be extrapolated to the unsaturated dec-3-en-2-one core without experimental validation [2]. Conversely, the unsaturated imidazolinone may confer different tautomeric preferences and reactivity profiles that could be exploited for covalent inhibitor design [3].

Scaffold Unsaturation
Class-level inference
1,4,8-triazaspiro[4.5]dec-3-en-2-one vs. saturated decan-4-one (spiperone core)
SAR non-transferable; novel IP space
Receptor binding data absent for this scaffold
Scaffold topology GPCR ligands Spiperone analogs

Predicted BACE1 Binding Mode vs. Established Inhibitors

Computational docking studies cited in the ZINC database reference a Bioorg. Med. Chem. Lett. 2009 publication (PMID 19665376) that includes the target compound scaffold in a series of triazaspiro derivatives evaluated for binding to beta-secretase 1 (BACE1) [1]. While the specific IC50 or Ki values for this compound are not publicly disclosed in the abstract, the docking pose predicts engagement of the catalytic aspartate dyad (Asp32/Asp228) via the imidazolinone carbonyl, with the 4-fluorophenylmethyl group occupying the S1 pocket. Established triazaspiro BACE1 inhibitors such as those in PDB 4ZPF and 4ZPG exhibit IC50 values in the nanomolar to micromolar range but contain a 4-(cyclohexylamino) substituent at the C4 position of the imidazolinone that is absent in the target compound [2][3]. The target compound's simpler C3-phenyl, C4-unsubstituted architecture offers a synthetically accessible starting point for fragment growth into the S3 and S2' subsites, where the cyclohexylamino-bearing inhibitors already demonstrate high potency [4].

Predicted BACE1 Binding
Cross-study comparable
Docking suggests engagement of Asp32/Asp228 dyad; C4-unsubstituted scaffold
Fragment-like BACE1 starting point
Lacks C4-cyclohexylamino group; potency to be established experimentally
BACE1 Alzheimer's disease Molecular docking

Application Scenarios – CAS 1189477-17-5


CNS Lead Optimization: Lipophilic Building Block

The compound's logP of 2.46 and tPSA of ~35.9 Ų place it within favorable CNS drug-like space by multiparameter optimization criteria [1]. It can serve as a lipophilic fragment for SAR exploration in CNS programs where the unsubstituted core (logP 1.49) provides insufficient passive permeability. Its molecular weight (337.4 Da) is compatible with lead-like chemical starting points, and the 4-fluorophenylmethyl group offers a metabolic soft spot blockade at the para position [2].

BACE1 Fragment-Based Discovery: C4-Elaboratable Scaffold

Computational predictions suggest binding to the BACE1 catalytic site, positioning the C4 position of the imidazolinone for further elaboration [3]. Unlike the potent but complex 4-(cyclohexylamino)-substituted BACE1 inhibitors, this compound provides a simplified scaffold amenable to fragment growth strategies. Researchers can use this compound as a starting point to install diverse C4 substituents targeting the S3 pocket, potentially achieving selectivity over BACE2 and cathepsin D through differential substitution patterns [4].

GPCR Chemical Biology Probe: Triazaspiro Pharmacophore Space

The unsaturated imidazolinone scaffold is structurally distinct from the saturated decan-4-one core of established GPCR ligands such as spiperone and spiramide [5]. This compound can be used to probe whether the sp² hybridization at C3–C4 alters receptor subtype selectivity (D2 vs. D3, 5-HT2A vs. 5-HT2C) or functional activity (agonist vs. antagonist). Its fluorine atom also enables ¹⁹F NMR-based binding assays for direct measurement of target engagement without requiring radiolabeling [6].

Synthetic Methodology: Versatile Spirocyclic Intermediate

The compound's functional groups—an imidazolinone carbonyl, an enamine-like C3–C4 double bond, and a tertiary amine at N8—offer multiple reactive handles for diversification [7]. It can serve as a model substrate for developing N8-alkylation, C4-amination, and C3-arylation methods applicable to the broader triazaspiro class. Its commercial availability through specialized vendors supports its use as a standardization control in high-throughput chemistry workflows [8].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Predicted logP / tPSA profile
Passive permeability and CNS exposure context
BACE1 fragment-based screening
C4-elaboratable imidazolinone scaffold
Structure-guided optimization and selectivity profiling
GPCR signaling probe development
Unsaturated imidazolinone core vs. saturated decan-4-one series
Receptor subtype selectivity and ¹⁹F NMR assay development
Synthetic methodology development
Multiple reactive handles (N8, C4, C3)
Spirocyclic derivatization and library synthesis
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